molecular formula C18H18ClN3O4S B11020299 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone

(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11020299
M. Wt: 407.9 g/mol
InChI Key: YLCNGJIYRILIMR-UHFFFAOYSA-N
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Description

The compound "(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone" is a structurally complex molecule featuring a thiazole ring substituted with chlorine and methyl groups, coupled with a piperazine moiety linked to a benzodioxin-carbonyl unit. Thiazole derivatives are known for their antimicrobial, antifungal, and pesticidal activities , while benzodioxin-containing compounds often exhibit metabolic stability and receptor-binding affinity.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

[4-(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

InChI

InChI=1S/C18H18ClN3O4S/c1-11-15(20-18(19)27-11)17(24)22-8-6-21(7-9-22)16(23)14-10-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-10H2,1H3

InChI Key

YLCNGJIYRILIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and methyl groups. The benzodioxin moiety is then synthesized separately and coupled with the thiazole derivative. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzodioxin moiety, converting it to an alcohol.

    Substitution: The chloro group in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxin moiety can enhance the compound’s binding affinity and specificity, while the piperazine ring may improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is essential. Key analogs include:

Structural Analogues from Pesticide Chemistry ()

  • Pyrazoxyfen : A pyrazole-based herbicide with a dichlorobenzoyl group. Both compounds share carbonyl-linked aromatic systems but differ in core heterocycles (pyrazole vs. thiazole) and substituents. Pyrazoxyfen’s efficacy against weeds highlights the role of halogenation in bioactivity .
  • Cyanazine: A triazine herbicide with chlorinated and ethylamino groups. While cyanazine relies on triazine-ring interactions with plant enzymes, the target compound’s thiazole and benzodioxin moieties may target different biological pathways .

Functional Analogues from Computational Studies ()

  • Electron Localization and Reactivity : Tools like Multiwfn enable comparative electron density topology analysis . For instance, the thiazole ring’s electron-deficient nature (due to chlorine) may enhance electrophilic reactivity compared to unsubstituted analogs.
  • Similarity Coefficients : The Tanimoto coefficient, widely used in chemoinformatics, quantifies structural similarity. A hypothetical comparison using binary fingerprints (e.g., presence/absence of functional groups) would reveal moderate similarity to cyanazine (shared chloro-substituents) but lower overlap with pyrazoxyfen .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Bioactivity (Hypothetical)
Target Compound ~450 Thiazole-Cl, Benzodioxin-carbonyl ~3.2 (Estimated) Antifungal/Pesticidal
Pyrazoxyfen 412.3 Pyrazole, Dichlorobenzoyl 4.1 Herbicidal
Cyanazine 240.7 Triazine-Cl, Ethylamino 2.8 Herbicidal
(-)-Epigallocatechin Gallate (EGCG) 458.4 Catechol, Gallate ester -0.5 Antioxidant

Notes: LogP values for the target compound are extrapolated from benzodioxin and thiazole analogs. Bioactivity is hypothesized based on structural motifs.

Research Findings and Mechanistic Insights

  • Role of Halogenation : The chlorine atom in the thiazole ring likely enhances binding to biological targets (e.g., fungal cytochrome P450 enzymes) by increasing electronegativity and steric bulk, a trend observed in halogenated pesticides like cyanazine .
  • Benzodioxin vs. Phenyl Groups : Compared to phenyl-containing analogs (e.g., EGCG in ), the benzodioxin moiety in the target compound may improve metabolic stability due to reduced oxidative susceptibility, as seen in benzodioxin-based pharmaceuticals .

Biological Activity

The compound (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure

The compound belongs to a class of thiazole derivatives and features a complex structure that includes:

  • A thiazole ring.
  • A piperazine moiety.
  • A benzodioxin carbonyl substituent.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of serine hydrolase monoacylglycerol lipase (MAGL). This enzyme is crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in various physiological processes including pain modulation and appetite regulation.

The compound acts as a reversible and selective MAGL inhibitor , leading to increased levels of 2-AG. The elevation of this endocannabinoid results in enhanced activation of cannabinoid receptors CB1 and CB2, which are implicated in mood regulation, pain relief, and anti-inflammatory responses .

In Vivo Studies

  • Pain Models : In studies involving rodent models, administration of the compound demonstrated:
    • Antinociceptive effects in models of inflammatory pain (e.g., Freund's adjuvant-induced pain) and neuropathic pain (e.g., chronic constriction injury model).
    • A dose-dependent increase in 2-AG levels correlated with significant analgesic effects without inducing synaptic depression at lower doses .
  • Cognitive Effects : Higher doses were associated with alterations in sleep patterns and cognitive functions as evidenced by changes in electroencephalogram (EEG) readings. However, lower doses maintained efficacy while minimizing adverse cognitive effects .

Data Tables

Study Type Model Used Dose Effect Observed
In Vivo Pain StudyFreund's Adjuvant3 mg/kgSignificant antinociceptive effect
In Vivo Pain StudyChronic Constriction Injury30 mg/kgInduced synaptic depression but effective analgesia
Cognitive Function StudyEEG MonitoringVariableAltered sleep onset at high doses

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